molecular formula C6H15ClN4O3 B11728016 methyl (2S)-2-amino-4-(carbamimidamidooxy)butanoate hydrochloride

methyl (2S)-2-amino-4-(carbamimidamidooxy)butanoate hydrochloride

Cat. No.: B11728016
M. Wt: 226.66 g/mol
InChI Key: HLHIDBOEWDJTSR-WCCKRBBISA-N
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Description

Methyl (2S)-2-amino-4-(carbamimidamidooxy)butanoate hydrochloride is a chemical compound with a complex structure It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-4-(carbamimidamidooxy)butanoate hydrochloride involves multiple steps. One common method includes the reaction of methyl 2-amino-4-oxobutanoate with carbamimidamidooxy chloride under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process. The resulting product is then purified through crystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process may include continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-4-(carbamimidamidooxy)butanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions may result in various derivatives with different functional groups.

Scientific Research Applications

Methyl (2S)-2-amino-4-(carbamimidamidooxy)butanoate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-4-(carbamimidamidooxy)butanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Methyl 2-amino-4-oxobutanoate
  • Carbamimidamidooxy chloride
  • Methyl 2-methylbutanoate

Uniqueness

Methyl (2S)-2-amino-4-(carbamimidamidooxy)butanoate hydrochloride is unique due to its specific functional groups and stereochemistry

Properties

Molecular Formula

C6H15ClN4O3

Molecular Weight

226.66 g/mol

IUPAC Name

methyl (2S)-2-amino-4-(diaminomethylideneamino)oxybutanoate;hydrochloride

InChI

InChI=1S/C6H14N4O3.ClH/c1-12-5(11)4(7)2-3-13-10-6(8)9;/h4H,2-3,7H2,1H3,(H4,8,9,10);1H/t4-;/m0./s1

InChI Key

HLHIDBOEWDJTSR-WCCKRBBISA-N

Isomeric SMILES

COC(=O)[C@H](CCON=C(N)N)N.Cl

Canonical SMILES

COC(=O)C(CCON=C(N)N)N.Cl

Origin of Product

United States

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